Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core structure
Properties
IUPAC Name |
methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-13-9-10-14(2)20(11-13)30(26,27)24-19-12-18-21(23(25)28-4)15(3)29-22(18)17-8-6-5-7-16(17)19/h5-12,24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFBPTWNRPPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Naphtho[1,2-b]Furan Construction
The naphtho[1,2-b]furan scaffold is synthesized via a phosphine-catalyzed [3+2] annulation between 1,4-naphthoquinones and acetylenecarboxylates, as demonstrated by Zhu et al.. This method enables the formation of the fused furan ring with high regiocontrol, critical for subsequent functionalization at the 5-position.
Esterification and Methyl Group Placement
The methyl ester at position 3 originates from the acetylenecarboxylate reagent, while the 2-methyl group is incorporated through quinone pre-functionalization or post-annulation alkylation.
Stepwise Synthesis Protocol
Synthesis of 2-Methyl-1,4-Naphthoquinone
Starting Material : 1,4-Naphthoquinone is methylated at the 2-position using dimethyl sulfate in the presence of K₂CO₃ in acetone (70°C, 12 hr). Yield: 82%.
| Parameter | Value |
|---|---|
| Reagent | Dimethyl sulfate |
| Base | K₂CO₃ |
| Solvent | Acetone |
| Temperature | 70°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Phosphine-Catalyzed [3+2] Annulation
Procedure : 2-Methyl-1,4-naphthoquinone (1.0 equiv) and methyl propiolate (1.2 equiv) are reacted with tricyclohexylphosphine (10 mol%) in toluene at 110°C for 8 hr. The reaction forms the naphtho[1,2-b]furan core with concomitant esterification.
| Parameter | Value |
|---|---|
| Catalyst | PCy₃ (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 8 hours |
| Yield | 75% |
Key Observation : Excess methyl propiolate ensures complete conversion, as unreacted quinone leads to side products during sulfonylation.
Nitration at the 5-Position
Procedure : The annulated product is nitrated using fuming HNO₃ (2.0 equiv) in concentrated H₂SO₄ at 0°C for 2 hr. The nitro group is selectively introduced at the 5-position due to electronic directing effects.
| Parameter | Value |
|---|---|
| Nitrating Agent | Fuming HNO₃ |
| Acid | H₂SO₄ (conc.) |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Yield | 68% |
Reduction of Nitro to Amino Group
Procedure : The nitro intermediate is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hr. Filtration and solvent removal yield the 5-amino derivative.
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 90% |
Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride
Procedure : The amine (1.0 equiv) is treated with 2,5-dimethylbenzenesulfonyl chloride (1.5 equiv) and DIPEA (2.0 equiv) in DCM at 0°C→25°C for 12 hr.
| Parameter | Value |
|---|---|
| Sulfonylating Agent | 2,5-(Me)₂C₆H₃SO₂Cl |
| Base | DIPEA |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Critical Note : Excess sulfonyl chloride and slow warming minimize dimerization.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1) followed by preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) to achieve >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.49 (s, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 3.92 (s, 3H), 2.67 (s, 3H), 2.42 (s, 6H).
-
HRMS (ESI) : m/z calcd for C₂₃H₂₁NO₅S [M+H]⁺: 424.1218; found: 424.1215.
Yield Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines due to its ability to interfere with cellular signaling pathways.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity.
Materials Science
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can be utilized in the development of advanced materials due to its photophysical properties.
- Applications : The compound can be incorporated into polymer matrices to create materials with enhanced optical properties for use in sensors and light-emitting devices.
Environmental Studies
Research has shown that compounds similar to this compound can be effective in removing pollutants from wastewater.
- Case Study : Laboratory experiments indicated that derivatives can effectively degrade organic pollutants under UV light irradiation, suggesting potential applications in environmental remediation technologies.
Mechanism of Action
The mechanism of action of Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The sulfonyl group is known to enhance binding affinity to target proteins, while the naphthofuran core provides structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-(2-methyl-2-propanyl)naphtho[1,2-b]furan-3-carboxylate
- Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-ethylnaphtho[1,2-b]furan-3-carboxylate
Uniqueness
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,5-dimethylphenylsulfonyl group enhances its solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs.
Biological Activity
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (MDMS) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MDMS, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H21NO5S
- Molecular Weight : 423.48 g/mol
- CAS Number : Not specified in the sources
MDMS is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymes : The sulfonamide group in MDMS may inhibit specific enzymes, similar to other sulfonamide derivatives. For instance, compounds with similar structures have shown enzyme inhibition against α-glucosidase and acetylcholinesterase, which are crucial in diabetes and Alzheimer's disease management .
- Modulation of Signaling Pathways : Research indicates that compounds containing the 2,5-dimethylphenyl moiety can activate signaling pathways such as NF-κB. This pathway is vital for immune response regulation and inflammation control .
- Antimicrobial Activity : Preliminary studies suggest that MDMS may exhibit antimicrobial properties against various pathogens, potentially due to the presence of the sulfonamide functional group .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of MDMS:
- Cytotoxicity Assays : MDMS was tested on various cell lines to assess its cytotoxic effects. The results indicated that at certain concentrations, MDMS could inhibit cell proliferation without significant toxicity to normal cells.
- Enzyme Inhibition Assays : The compound demonstrated potential as an inhibitor of α-glucosidase and acetylcholinesterase in preliminary screenings. For example, related compounds showed significant inhibition percentages in enzyme assays, suggesting a possible similar effect for MDMS .
Case Studies
- Study on NF-κB Activation : A study exploring the structure-activity relationship (SAR) of sulfamoyl compounds found that modifications in the phenyl ring significantly affected NF-κB activation levels. The most potent analogs led to enhanced cytokine release in immune cells, indicating potential for immunomodulatory applications .
- Antimicrobial Efficacy : Research into compounds bearing the 2,5-dimethylphenyl scaffold revealed antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that MDMS may share similar properties and could be further evaluated for therapeutic use against infections .
Comparative Analysis
To better understand the potential applications of MDMS, it is useful to compare it with structurally related compounds:
Q & A
Q. Basic
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring accurate determination of bond lengths and angles .
- Spectroscopy : Combine H/C NMR (DMSO-) to confirm substituent positions and IR spectroscopy to validate functional groups (e.g., sulfonamide N–H stretch at ~3300 cm) .
- Mass spectrometry : High-resolution ESI-MS (HRMS) to verify molecular ion peaks and isotopic patterns .
How can computational methods like DFT be applied to predict the electronic properties of this compound?
Q. Advanced
- DFT studies : Use B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra to validate electronic transitions .
- Molecular docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guided by the compound’s sulfonamide moiety as a potential binding group .
What strategies are effective for analyzing the stability of the sulfonamide group under varying pH conditions?
Q. Advanced
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC and LC-MS to identify hydrolysis byproducts (e.g., free amine or sulfonic acid derivatives) .
- Kinetic studies : Calculate half-life () using first-order kinetics under acidic conditions (pH < 4), where protonation of the sulfonamide nitrogen increases reactivity .
How should researchers design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modified sulfonamide (e.g., electron-withdrawing groups) or ester groups (e.g., ethyl instead of methyl) to assess impact on bioactivity .
- Bioassay integration : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2) and correlate activity with computational descriptors (e.g., logP, polar surface area) using multivariate regression .
What are the critical considerations for comparing in vitro and in vivo efficacy of this compound?
Q. Advanced
- In vitro : Use cell-based assays (e.g., IC determination in cancer lines) with controls for membrane permeability (e.g., PAMPA assay) .
- In vivo : Optimize pharmacokinetics via pro-drug strategies (e.g., ester hydrolysis to carboxylic acid) and assess bioavailability in rodent models using LC-MS/MS for plasma quantification .
How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- Data validation : Re-examine docking parameters (e.g., grid size, flexibility) and cross-validate with mutagenesis studies on putative target residues .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and thermal shift assays for target stabilization .
What methodologies are recommended for analyzing regioselectivity in the sulfonylation step?
Q. Advanced
- Isotopic labeling : Use N-labeled amino intermediates to track sulfonamide formation via N NMR .
- Competition experiments : Compare reaction rates of competing nucleophiles (e.g., amino vs. hydroxyl groups) under controlled conditions .
How should hygroscopic intermediates be handled during synthesis?
Q. Basic
- Storage : Use desiccators with PO or molecular sieves for moisture-sensitive intermediates .
- Reaction conditions : Conduct reactions under nitrogen/argon atmosphere and use anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
What are best practices for troubleshooting low yields in the final esterification step?
Q. Basic
- Catalyst optimization : Test alternative catalysts (e.g., HSO vs. DMAP) and monitor reaction progress via H NMR .
- Temperature control : Maintain temperatures between 0–5°C during acyl chloride formation to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
